molecular formula C18H20ClN3O2 B251993 N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

Cat. No. B251993
M. Wt: 345.8 g/mol
InChI Key: ONCLYLSFXWFJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, also known as ML352, is a small molecule drug that has gained attention in the scientific community for its potential use in treating diseases such as cancer and Alzheimer's. The drug was first synthesized by researchers at the University of Michigan in 2015 and has since been the subject of several studies.

Mechanism of Action

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide works by inhibiting the activity of NMT, which is involved in the regulation of several cellular processes, including protein synthesis and cell signaling. By inhibiting NMT, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide can prevent the growth and proliferation of cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's.
Biochemical and Physiological Effects:
N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of NMT activity, the reduction of cancer cell growth and proliferation, and the reduction of beta-amyloid plaque accumulation in Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is its specificity for NMT, which makes it a promising candidate for cancer and Alzheimer's treatment. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide research, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Further studies on its mechanism of action and potential therapeutic applications.
3. Development of new derivatives of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide with improved pharmacological properties.
4. Investigation of its potential use in other diseases, such as viral infections and autoimmune disorders.
5. Studies on its pharmacokinetics and pharmacodynamics to optimize its dosing and administration.
In conclusion, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is a promising small molecule drug that has potential therapeutic applications in cancer and Alzheimer's. Its specificity for NMT makes it an attractive candidate for further research, and future studies will help to determine its safety and efficacy in humans and its potential use in other diseases.

Synthesis Methods

The synthesis of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide involves several steps, including the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 3-aminopropyl pyridine to form the intermediate product, which is then reacted with 6-methylpyridine-3-carboxylic acid to form N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide.

Scientific Research Applications

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have potential therapeutic applications in several diseases, including cancer and Alzheimer's. In cancer, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme called N-myristoyltransferase (NMT). In Alzheimer's, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.

properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

N-[3-[[2-(4-chlorophenyl)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H20ClN3O2/c1-13-3-6-15(12-22-13)18(24)21-10-2-9-20-17(23)11-14-4-7-16(19)8-5-14/h3-8,12H,2,9-11H2,1H3,(H,20,23)(H,21,24)

InChI Key

ONCLYLSFXWFJPS-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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